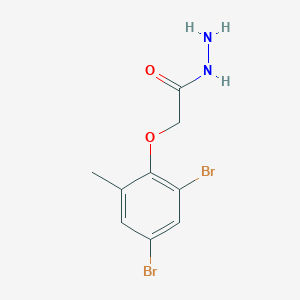

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide

Description

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide is a halogenated acetohydrazide derivative characterized by a phenoxy ring substituted with two bromine atoms at positions 2 and 4 and a methyl group at position 4. The acetohydrazide functional group (-NH-NH-C(O)-) confers reactivity for forming hydrazones and metal coordination complexes, making it a versatile scaffold in medicinal and materials chemistry. Synthesis typically involves hydrazinolysis of an ethyl ester precursor (e.g., ethyl 2-(substituted phenoxy)acetate) under reflux conditions with hydrazine hydrate .

Propriétés

IUPAC Name |

2-(2,4-dibromo-6-methylphenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2N2O2/c1-5-2-6(10)3-7(11)9(5)15-4-8(14)13-12/h2-3H,4,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRRSUNHIWYXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NN)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid

2,4-Dibromo-6-methylphenol reacts with chloroacetic acid under alkaline conditions to form the intermediate acetic acid derivative. Typical conditions include:

| Reagent | Amount | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,4-Dibromo-6-methylphenol | 10 mmol | Ethanol/Water (3:1) | 80°C | 6 hr | 78–85% |

| Chloroacetic acid | 12 mmol | ||||

| NaOH | 15 mmol |

This step leverages the nucleophilic displacement of chloride by the phenoxide ion, as evidenced by analogous protocols for 2-(4-bromo-2-methylphenoxy)acetic acid. The product is isolated via acidification (pH 2–3) and recrystallized from ethanol.

Hydrazide Formation

The acetic acid intermediate is converted to the hydrazide using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate:

Acyl Chloride Synthesis :

$$ \text{2-(2,4-Dibromo-6-methylphenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(2,4-Dibromo-6-methylphenoxy)acetyl chloride} + \text{SO}2 + \text{HCl} $$

Conditions: Reflux in anhydrous dichloromethane (DCM) for 3 hr.Hydrazide Formation :

$$ \text{2-(2,4-Dibromo-6-methylphenoxy)acetyl chloride} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide} + \text{HCl} $$

Conditions: 0–5°C in ethanol, stirred for 2 hr. The product is filtered and washed with cold ethanol (yield: 65–72%).

Direct Nucleophilic Substitution Using Hydrazine

An alternative one-pot method involves reacting 2,4-dibromo-6-methylphenol with chloroacetohydrazide in the presence of a phase-transfer catalyst:

| Reagent | Amount | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2,4-Dibromo-6-methylphenol | 10 mmol | Tetrabutylammonium bromide | Acetone | 50°C | 60–68% |

| Chloroacetohydrazide | 12 mmol |

This route bypasses the acetic acid intermediate but requires stringent control of stoichiometry to minimize byproducts like N-alkylated derivatives.

Catalytic Coupling Approaches

Recent advances employ palladium-catalyzed cross-coupling to introduce bromine post-ether formation, though this is less common due to cost:

- Buchwald-Hartwig Amination :

2-Methyl-6-phenoxyacetohydrazide is brominated using N-bromosuccinimide (NBS) in the presence of Pd(OAc)₂. However, regioselectivity challenges limit yields to 55–60%.

Optimization and Critical Parameters

Purity and Byproduct Management

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted phenoxyacetohydrazides .

Applications De Recherche Scientifique

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Halogenation Patterns

- The dichloro substitution enhances lipophilicity, improving membrane permeability but may reduce solubility compared to brominated analogs .

- 2-(4-Bromophenoxy)acetohydrazide (): Forms stable Ni(II) coordination polymers, suggesting utility in materials science. Bromine’s larger atomic radius may enhance steric effects in metal binding compared to chlorine .

- 2-(2,6-Dichlorophenyl)acetohydrazide (): Used in synthetic chemistry for hydrazone formation.

Methyl and Heterocyclic Modifications

- 2-(4-Chloro-3-methylphenoxy)acetohydrazide (): The methyl group at position 3 enhances metabolic stability.

- 2-[(5-Substitutedbenzothiazol-2-yl)thio]acetohydrazides (): Appending benzothiazole moieties significantly improves anticancer activity. For example, compound 4d exhibited IC₅₀ values of 8.2–12.4 µM against A549 (lung) and MCF-7 (breast) cancer cells, with low toxicity to healthy NIH3T3 cells .

Antimicrobial Activity

Key Findings :

Anticancer and Anti-Inflammatory Activity

Activité Biologique

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide is a chemical compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C9H10Br2N2O2

- Molecular Weight : 338.00 g/mol

- Structure : The compound features a dibrominated aromatic ring and an acetohydrazide functional group, which contribute to its reactivity and biological interactions.

The biological activity of 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit enzyme inhibition or modulation of receptor activity, which can lead to various physiological effects.

Antimicrobial Activity

Research indicates that 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Preliminary studies have demonstrated the compound's cytotoxic effects on cancer cell lines. For instance, it has been tested against leukemia cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at certain concentrations . The IC50 values observed in these assays indicate a promising therapeutic index for further development.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Jurkat J16 | 1.61 | Induces apoptosis |

| Ramos | 2.95 | Induces apoptosis |

Herbicidal Activity

The compound has also been evaluated for its herbicidal potential. Its structural similarity to known herbicides suggests that it may inhibit specific enzymatic pathways involved in plant growth. Initial screenings have indicated effective weed control comparable to established herbicides like mesotrione .

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers screened 300 natural compounds for their anticancer properties and included 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide in their analysis. The results highlighted its significant cytotoxicity against human leukemic cells without adversely affecting normal peripheral blood mononuclear cells .

Herbicide Efficacy Trials

Field trials conducted to assess the herbicidal efficacy of the compound demonstrated its potential as an effective weed management tool. The compound exhibited a favorable safety profile for turfgrass while maintaining high levels of weed control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.